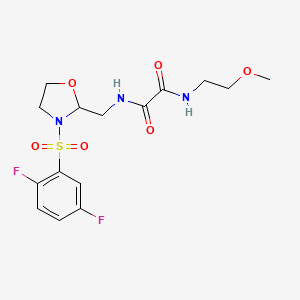

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Description

This compound features a unique hybrid structure combining an oxazolidinone core, a 2,5-difluorophenylsulfonyl moiety, and an oxalamide linker with a 2-methoxyethyl substituent. The 2-methoxyethyl side chain may improve solubility and pharmacokinetic properties compared to alkyl or aromatic substituents.

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O6S/c1-25-6-4-18-14(21)15(22)19-9-13-20(5-7-26-13)27(23,24)12-8-10(16)2-3-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUOCAKBOAMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound belonging to the oxazolidinone class, characterized by its complex structure and potential biological activities. Its molecular formula is , indicating the presence of various functional groups that contribute to its reactivity and biological properties.

Structural Features

The compound features:

- Oxazolidine ring : A five-membered heterocyclic structure that is often associated with antimicrobial activity.

- Sulfonyl group : Enhances reactivity and potential interactions with biological targets.

- Difluorophenyl group : May improve lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with an oxazolidine moiety exhibit significant antimicrobial properties, particularly against gram-positive bacteria. The presence of the difluorophenyl group in this compound suggests enhanced efficacy compared to other oxazolidinones.

The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to other well-known oxazolidinone antibiotics, such as linezolid.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several oxazolidinone derivatives, including this compound). Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics against resistant strains of Staphylococcus aureus.

- Pharmacokinetics : Investigations into the pharmacokinetic profile revealed favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use in treating infections caused by resistant bacteria.

- Toxicological Studies : Preliminary toxicological assessments showed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-chlorophenyl group | Different halogen substitution |

| N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide | Contains 4-bromophenyl group | Variation in halogen |

| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-fluorobenzenesulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole structure | Distinct aromatic system |

The unique fluorinated aromatic group in this compound may enhance its stability and biological activity compared to similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonyl-Containing Heterocycles

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()

- Key Differences: Core Structure: The target compound uses an oxazolidinone ring, whereas compounds feature 1,3,4-oxadiazole linked to a thiazole group. Sulfonyl vs. Synthesis: compounds employ CS₂/KOH reflux for thiol incorporation , whereas the target’s synthesis likely requires sulfonylation under milder conditions.

b) Sulfonylurea Herbicides (: Triflusulfuron, Metsulfuron)

- Key Differences: Heterocycle: Sulfonylureas in contain 1,3,5-triazine rings, contrasting with the target’s oxazolidinone. Biological Activity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants , while the target’s oxalamide group suggests a different mechanism, possibly protease or kinase inhibition. Substituents: The 2-methoxyethyl group in the target may reduce phytotoxicity compared to the methyl/ethoxy groups in sulfonylureas.

c) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Key Differences :

- Electron Effects : The target’s 2,5-difluorophenyl group offers stronger electron-withdrawing effects than ’s 3-chlorophenyl , influencing aromatic interactions.

- Linker Flexibility : compounds have rigid pyrazole-carbaldehyde scaffolds, whereas the target’s oxalamide linker allows rotational freedom for adaptive binding .

Research Findings and Implications

- Synthetic Complexity: The target compound’s oxazolidinone-sulfonyl linkage requires precise sulfonylation steps, contrasting with ’s oxadiazole-thiol coupling .

- Bioactivity : Unlike ’s ALS inhibitors, the target’s oxalamide group may enable hydrogen bonding with eukaryotic enzymes (e.g., kinases), suggesting therapeutic rather than agricultural applications.

- Metabolic Stability : The 2,5-difluorophenyl group likely confers greater resistance to oxidative metabolism compared to ’s chlorophenyl analogue .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide, and how can purity be validated?

- Methodology : The compound can be synthesized via a multi-step route:

Sulfonylation : React 2,5-difluorophenylsulfonyl chloride with oxazolidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated oxazolidine intermediate.

Oxalamide coupling : Use oxalyl chloride or EDCl/HOBt-mediated coupling to link the sulfonylated oxazolidine to 2-methoxyethylamine.

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via -NMR (e.g., δ 3.82 ppm for methoxy groups) and -NMR (e.g., carbonyl peaks at ~170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- FTIR : Confirm sulfonyl (S=O stretch ~1350-1150 cm) and amide (C=O ~1679 cm) groups.

- NMR : -NMR identifies methoxyethyl protons (δ 3.3–3.5 ppm) and sulfonylated aromatic protons (δ 7.7–8.0 ppm). -NMR can resolve difluorophenyl environments.

- HRMS : Validate molecular weight (e.g., [M+H] expected for CHFNOS) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Solubility : Poor aqueous solubility; use DMSO or DMF for stock solutions.

- Stability : Avoid prolonged exposure to light or moisture. Stability studies in DMSO at -20°C show <5% degradation over 6 months .

Advanced Research Questions

Q. How do substituents on the sulfonylphenyl group (e.g., 2,5-difluoro vs. 4-fluoro) influence biological activity?

- Analysis : The 2,5-difluoro substitution enhances electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase targets). Compare IC values against analogs with mono-fluoro or non-fluorinated sulfonyl groups .

- Experimental Design : Synthesize analogs (e.g., 4-fluorophenylsulfonyl variant) and test in enzymatic assays (e.g., kinase inhibition). Use molecular docking to correlate substituent positions with binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for oxalamide derivatives?

- Case Study : If one study reports potent antimicrobial activity (MIC = 2 µg/mL) while another shows no effect:

Reproducibility : Verify assay conditions (e.g., bacterial strain, growth medium).

Purity : Confirm compound integrity via LC-MS; impurities (e.g., unreacted sulfonyl chloride) may skew results.

Structural Confirmation : Re-analyze NMR to rule out isomer formation during synthesis .

Q. How can the compound’s metabolic stability be assessed for in vivo studies?

- Methodology :

Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Data Interpretation : Half-life (t) >60 minutes suggests suitability for in vivo models .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

- Tools :

- SwissADME : Predicts logP (~2.5), BBB permeability (low), and GI absorption (high).

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to estimate plasma protein binding.

- Validation : Cross-reference predictions with experimental data (e.g., logP via shake-flask method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.